6,7-Dibromo-4-chloroquinazoline chemical structure and properties
6,7-Dibromo-4-chloroquinazoline chemical structure and properties
An In-depth Technical Guide to 6,7-Dibromo-4-chloroquinazoline: A Core Scaffold for Kinase Inhibitor Discovery
Authored by a Senior Application Scientist
Introduction: The Quinazoline Scaffold in Modern Drug Discovery
The quinazoline ring system, a bicyclic heterocycle composed of fused benzene and pyrimidine rings, is recognized in medicinal chemistry as a "privileged scaffold".[1] This structure is adept at forming key interactions with biological targets, particularly the ATP-binding sites of protein kinases.[1][2] Its rigid framework and the strategic placement of nitrogen atoms allow it to serve as an effective mimic of the purine ring of ATP, making it a cornerstone for the development of competitive kinase inhibitors.[3]
Within this class, halogenated 4-chloroquinazolines are exceptionally valuable as synthetic intermediates. The chlorine atom at the C4 position is highly activated towards nucleophilic aromatic substitution (SNAr), providing a versatile handle for introducing a wide array of substituents to explore structure-activity relationships (SAR).[4]
This guide focuses on a specific, heavily halogenated derivative: 6,7-Dibromo-4-chloroquinazoline . The introduction of two bromine atoms onto the benzo portion of the scaffold significantly increases its lipophilicity and molecular weight, offering a unique tool for medicinal chemists to probe steric and electronic interactions within the deep pockets of kinase active sites. While this specific isomer is not as widely documented as its mono-bromo counterparts, its synthesis and reactivity follow well-established principles of quinazoline chemistry, making it a readily accessible and powerful building block for generating novel, potent, and selective kinase inhibitors.
Chemical Structure and Physicochemical Properties
The structural and key physicochemical properties of 6,7-Dibromo-4-chloroquinazoline are summarized below. It is important to note that while some properties can be calculated precisely, experimental data for this specific dibromo-isomer is not widely available in published literature. Therefore, data for the well-characterized and closely related 6-Bromo-4-chloroquinazoline is provided for comparison where applicable.
Chemical Structure:
Caption: Chemical structure of 6,7-Dibromo-4-chloroquinazoline.
Table 1: Physicochemical Properties
| Property | Value (for 6,7-Dibromo-4-chloroquinazoline) | Comparative Value (for 6-Bromo-4-chloroquinazoline) | Source(s) |
| CAS Number | Not available in searched databases | 38267-96-8 | [5][6] |
| Molecular Formula | C₈H₃Br₂ClN₂ | C₈H₄BrClN₂ | [5] |
| Molecular Weight | 322.38 g/mol | 243.49 g/mol | [5] |
| Appearance | Expected to be a White to Yellow/Brown Solid | White to yellow to yellow-brown or gray solid | |
| Melting Point | Data not available | 160-163 °C | [4] |
| Solubility | Expected to be soluble in organic solvents like DMF, DMSO, and chlorinated solvents; poorly soluble in water. | Soluble in organic solvents. | [7] |
| SMILES | ClC1=NC=N2C(C=C(Br)C(Br)=C2)=C1 | c1cc2c(cc1Br)c(Cl)ncn2 | [5] |
| InChI | InChI=1S/C8H3Br2ClN2/c9-5-2-7-6(3-5)8(11)13-4-12-7/h2-4H | InChI=1S/C8H4BrClN2/c9-5-1-2-7-6(3-5)8(10)12-4-11-7/h1-4H | |
| XlogP (Predicted) | > 3.5 (Estimated) | 3.2 | [8] |
Synthesis and Experimental Protocols
The synthesis of 6,7-Dibromo-4-chloroquinazoline is a robust, two-step process that begins with a suitably substituted aniline derivative and proceeds through a cyclized quinazolinone intermediate. This methodology is a standard and reliable approach in heterocyclic chemistry.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of 6,7-Dibromo-4-chloroquinazoline.
Step 1: Synthesis of 6,7-Dibromoquinazolin-4(3H)-one
Causality and Experimental Insight: This step involves the cyclization of an anthranilic acid derivative. 2-Amino-4,5-dibromobenzoic acid is the logical starting material. Formamide serves a dual role as both the reagent, providing the C2 carbon and N3 nitrogen of the quinazoline ring, and as a high-boiling solvent.[9] Heating the mixture drives the condensation and subsequent cyclization, leading to the formation of the thermodynamically stable quinazolinone ring system.
Protocol:
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Combine 2-amino-4,5-dibromobenzoic acid (1.0 eq) and formamide (10-15 eq).
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Heat the reaction mixture to 160-180 °C with stirring under a nitrogen atmosphere for 4-6 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
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Add water to the cooled mixture to precipitate the product.
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Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 6,7-Dibromoquinazolin-4(3H)-one.
Step 2: Synthesis of 6,7-Dibromo-4-chloroquinazoline
Causality and Experimental Insight: The conversion of the quinazolinone (a cyclic amide or lactam) to the 4-chloroquinazoline is a critical activation step. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[10] It functions as a powerful chlorinating and dehydrating agent. The reaction proceeds by activation of the carbonyl oxygen, followed by nucleophilic attack of the chloride ion and subsequent elimination to form the aromatic chloro-quinazoline. Refluxing ensures the reaction goes to completion.
Protocol:
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Suspend 6,7-Dibromoquinazolin-4(3H)-one (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heat the suspension to reflux (approx. 105 °C) and maintain for 3-5 hours, at which point the mixture should become a clear solution.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully remove the excess POCl₃ under reduced pressure.
-
Slowly and cautiously quench the residue by pouring it onto crushed ice with vigorous stirring. This is a highly exothermic step and must be performed in a well-ventilated fume hood.
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Neutralize the acidic aqueous solution with a base (e.g., saturated sodium bicarbonate solution or ammonium hydroxide) until the pH is ~7-8, causing the product to precipitate.
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Collect the solid by vacuum filtration, wash with water, and dry. The crude product can be further purified by recrystallization (e.g., from ethanol/water) or column chromatography.
Reactivity and Applications in Drug Discovery
The primary utility of 6,7-Dibromo-4-chloroquinazoline in drug discovery lies in the reactivity of the C4-chloro substituent. This position is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of various amine-containing fragments. This reaction is the cornerstone for creating libraries of 4-anilinoquinazoline derivatives, a class of compounds renowned for their potent inhibition of receptor tyrosine kinases (RTKs).[4]
The SNAr Reaction: Gateway to Kinase Inhibitors
The electron-withdrawing nature of the quinazoline ring system activates the C4 position, making the chlorine an excellent leaving group. By reacting 6,7-Dibromo-4-chloroquinazoline with a substituted aniline in a suitable solvent (e.g., isopropanol or DMF), often with mild heating, one can readily form a C-N bond, yielding a 4-anilinoquinazoline.
This modular approach is central to the synthesis of numerous FDA-approved kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[11][] While drugs like Vandetanib and Lapatinib do not contain the 6,7-dibromo substitution pattern, their synthesis pathways exemplify the critical role of a 4-chloroquinazoline intermediate.[13][14] The 6,7-dibromo scaffold would be employed by medicinal chemists to create novel analogs of these drugs, using the bulky and lipophilic bromine atoms to explore deeper pockets of the ATP-binding site, potentially enhancing potency or altering the selectivity profile.
Targeting the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK pathway, leading to cell proliferation, survival, and differentiation.[2][15] Dysregulation of this pathway is a hallmark of many cancers, making EGFR a prime therapeutic target.[11] 4-Anilinoquinazoline derivatives are designed to compete with ATP for the kinase domain of EGFR, thereby blocking its signaling function and inhibiting cancer cell growth.[1]
Caption: Inhibition of the EGFR signaling pathway by a 4-anilinoquinazoline derivative.
Safety, Handling, and Storage
As a halogenated heterocyclic compound and a reactive synthetic intermediate, 6,7-Dibromo-4-chloroquinazoline should be handled with appropriate care in a laboratory setting. The safety information provided is based on that of the closely related 6-Bromo-4-chloroquinazoline and should be considered representative.[16]
Table 2: GHS Hazard Information
| Category | Information |
| Signal Word | Warning |
| Pictogram | GHS07 (Exclamation Mark) |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Wear standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
Storage:
-
Store in a tightly sealed container in a cool, dry, and dark place.
-
Keep under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.
References
Sources
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- 6. chemscene.com [chemscene.com]
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- 8. 6-Bromo-4-chloro-quinazoline | C8H4BrClN2 | CID 16770310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. arkat-usa.org [arkat-usa.org]
- 10. 6-Bromo-4-chloroquinazoline | 38267-96-8 [chemicalbook.com]
- 11. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
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